isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic ester derivative of the 6H-benzo[c]chromen-6-one scaffold. Its core structure consists of a bicyclic chromene system fused with a cyclohexenone ring, substituted with an isopropyl ester-linked acetoxy group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenone derivatives, which are known for their roles as enzyme inhibitors and antiproliferative agents .
Key properties include:
Properties
IUPAC Name |
propan-2-yl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-11(2)22-17(19)10-21-12-7-8-14-13-5-3-4-6-15(13)18(20)23-16(14)9-12/h7-9,11H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISAESLVVNNQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, a derivative of dibenzopyran-6-one, has garnered attention for its potential biological activities. This compound is part of a larger family known for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is C₁₉H₂₂O₅ with a molecular weight of approximately 330.38 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂O₅ |
| Molecular Weight | 330.38 g/mol |
| CAS Number | 325737-63-1 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of benzo[c]chromenes can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .
Neuroprotective Effects
This compound has been evaluated for its neuroprotective potential against corticosterone-induced neurotoxicity in HT-22 cells. In vitro studies showed that this compound significantly increased cell viability in a dose-dependent manner. The optimal concentration for protective effects was found to be around 12.5 μM .
Phosphodiesterase Inhibition
The compound has also been investigated for its inhibitory effects on phosphodiesterase (PDE), particularly PDE2. A related derivative demonstrated an IC50 value of 3.67 ± 0.47 μM against PDE2, suggesting that this compound may share similar inhibitory mechanisms . This inhibition could have implications for treating conditions like depression and anxiety.
Anti-inflammatory Properties
Dibenzopyran derivatives have shown promise in reducing inflammation markers in various models. The anti-inflammatory activity of these compounds may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study on Neuroprotection
In a controlled study involving HT-22 neuronal cells exposed to corticosterone (100 μM), treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The results indicated that this compound could protect neurons from stress-induced damage by modulating PDE activity .
Synthesis and Evaluation
A synthetic approach to creating derivatives of benzo[c]chromenes was documented, highlighting the importance of structural modifications on biological activity. The synthesis involved a Diels-Alder reaction followed by oxidative aromatization to yield compounds with enhanced pharmacological profiles .
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity : Compounds derived from benzo[c]chromenes have shown significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, making them candidates for developing antioxidant therapies .
- Anti-inflammatory Effects : Some studies suggest that isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate may exhibit anti-inflammatory effects. This property could be beneficial in treating conditions characterized by chronic inflammation .
- Neuroprotective Properties : There is emerging evidence that compounds in this class may provide neuroprotection against neurodegenerative diseases. The ability to modulate neuroinflammatory responses could make these compounds valuable in neurological research .
Material Science Applications
- Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
- Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound can be explored as an additive in coatings and adhesives to improve performance characteristics like adhesion strength and resistance to environmental factors .
Case Study 1: Antioxidant Activity Evaluation
In a study assessing the antioxidant activity of various benzo[c]chromene derivatives, this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, highlighting its potential as a natural antioxidant agent .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of benzo[c]chromene derivatives demonstrated that this compound could attenuate neuroinflammation induced by lipopolysaccharides (LPS) in vitro. The compound effectively reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-1β), suggesting its therapeutic potential in neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Differences and Implications
Ester Group Variations: The isopropyl ester in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the benzyl ester () increases aromaticity and may enhance binding to hydrophobic enzyme pockets.
Substituent Effects: Hexyl substitution () at position 2 significantly increases molecular weight (400.52 g/mol) and may enhance interactions with lipid-rich biological targets. Methyl or 4-methyl groups () alter steric hindrance and electronic distribution, impacting target selectivity .
Biological Activity Trends: Sulfonate derivatives (e.g., ) of the chromenone core exhibit strong antiproliferative activity (IC₅₀ values <10 µM in ovarian cancer cells), suggesting that ester and sulfonate modifications are critical for cytotoxicity . Carbamate-linked analogs () demonstrate dual inhibition of FAAH and cholinesterases, highlighting the scaffold’s versatility in neurodegenerative disease research .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isopropyl ester (LogP ~2.5, estimated) offers a middle ground between the more polar acetic acid derivative (, LogP ~1.8) and the highly lipophilic hexyl-substituted analog (, LogP ~4.1).
- Metabolic Stability: Ester groups are prone to hydrolysis by esterases, but the tetrahydro ring may reduce oxidative metabolism compared to non-hydrogenated chromenones .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, esterification of phenolic hydroxyl groups (e.g., coupling with isopropyl bromoacetate) under basic conditions (e.g., NaHCO₃ in acetonitrile at room temperature) is common . Purification via flash column chromatography (e.g., EA/Hexane gradients) ensures high yields (up to 68%) and purity. Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and functional groups (e.g., chromen carbonyl at ~170 ppm, isopropyl splitting in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ peaks with <1 ppm error) .
- HPLC : Assesses purity (>95% by area normalization under reverse-phase conditions) .
Q. How can reaction mechanisms for key steps (e.g., esterification or chromen core formation) be experimentally validated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) or intermediate trapping (using quenching agents) can track reaction pathways. Computational tools like DFT calculations may predict transition states, which can be cross-validated with experimental kinetic data (e.g., rate constants under varying pH/temperature) .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential binding interactions with biological targets (e.g., kinases or GPCRs) .
- Data Feedback Loops : Experimental results (e.g., IC₅₀ values) refine computational models, improving predictive accuracy for derivative libraries .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi or Box-Behnken) to isolate critical variables (e.g., solvent polarity, catalyst loading) .
- In Situ Monitoring : Techniques like ReactIR or LC-MS track reaction progression in real time, identifying transient intermediates or side reactions .
- Statistical Analysis : Multivariate analysis (e.g., PCA) correlates outliers with process parameters to pinpoint failure modes .
Q. What strategies optimize biological activity studies for this compound (e.g., cytotoxicity or enzyme inhibition)?
- Methodological Answer :
- Dose-Response Assays : Use standardized cell lines (e.g., HeLa or MCF-7) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Target Validation : Surface plasmon resonance (SPR) or ITC quantify binding affinity (Kd) to hypothesized targets (e.g., topoisomerases) .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses half-life (t₁/₂) and guides structural modifications for improved pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
